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Compound of Interest

Compound Name: 8-Oxa-2-azaspiro[4.5]decane

Cat. No.: B1327047

A comprehensive cross-reactivity profile for 8-Oxa-2-azaspiro[4.5]decane derivatives remains
largely uncharted in publicly available scientific literature. Extensive searches for dedicated
studies screening this specific scaffold against a broad panel of biological targets did not yield
specific results. However, the broader class of azaspiro[4.5]decane derivatives, featuring varied
heteroatom substitutions, has been the subject of numerous investigations, revealing a diverse
range of biological activities and target selectivities. This guide provides a comparative
overview of the pharmacological profiles of several distinct azaspiro[4.5]decane-based
scaffolds, offering insights into their therapeutic potential and cross-reactivity with other
biological targets, supported by available experimental data.

The azaspiro[4.5]decane core structure is a recognized privileged scaffold in medicinal
chemistry, valued for its conformational rigidity and three-dimensional character, which can
enhance target affinity and selectivity.[1] Modifications to this core, particularly the introduction
and positioning of oxygen and additional nitrogen atoms, give rise to a variety of derivatives
with distinct pharmacological properties. These derivatives have been explored for their
potential in treating conditions ranging from central nervous system disorders to inflammatory
diseases and cancer.[1]

Comparative Analysis of Azaspiro[4.5]decane
Scaffolds
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The following sections detail the known biological targets and selectivity profiles for different
classes of azaspiro[4.5]decane derivatives, based on published research.

Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane have been
primarily investigated as ligands for sigma (o) receptors, which are implicated in a variety of
neurological and psychiatric conditions.

A study on a series of 1-oxa-8-azaspiro[4.5]decane derivatives demonstrated nanomolar affinity
for ol receptors, with moderate selectivity over 02 receptors.[2] Similarly, 8-(4-(2-
Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 5a) was found to have a
high affinity for ol receptors and notable selectivity against both o2 receptors and the vesicular
acetylcholine transporter.[3]

Compound Derivative Primary . Selectivity
Ki (nM) Reference

Class Example Target (Fold)
1-Oxa-8-

] 2 — 44 (vs.
azaspiro[4.5] - ol Receptor 0.61-12.0 %) [2]

o

decane
1,4-Dioxa-8- 30 (vs. 02),

) Compound
azaspiro[4.5] . 01 Receptor 5404 1404 (vs. [3]

a

decane VACHT)

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

The binding affinities of the spirocyclic compounds for ol and o2 receptors are typically
determined through competitive radioligand binding assays. The general protocol involves:

 Membrane Preparation: Homogenates of cells or tissues expressing the target receptors are
prepared and centrifuged to isolate the membrane fraction.

e Incubation: The membranes are incubated with a specific radioligand (e.qg., [3H]-(+)-
pentazocine for ol receptors, [3H]-DTG for 02 receptors) and varying concentrations of the
unlabeled test compound.
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e Separation: The bound and free radioligand are separated by rapid filtration through glass
fiber filters.

» Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.

o Data Analysis: The ICso values (the concentration of the test compound that inhibits 50% of
the specific binding of the radioligand) are determined by nonlinear regression analysis. The
Ki values are then calculated using the Cheng-Prusoff equation.

Below is a generalized workflow for such an assay.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1327047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Preparation

Receptor Source
(e.g., Cell/Tissue Homogenate)

l Binding Assay

Test Compound
(Varying Concentrations)

Membrane Preparation
(Centrifugation)

Radioligand

:

P Incubation |

Anavlysis

Separation of Bound/
Free Ligand (Filtration)

l

Quantification
(Scintillation Counting)

l

Data Analysis
(IC50, Ki Calculation)

Click to download full resolution via product page

Workflow for Radioligand Binding Assay.

Derivatives of 1,3,8-triazaspiro[4.5]decane have shown activity at two distinct target classes:
opioid receptors and the mitochondrial permeability transition pore (MPTP).

One study identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel d-opioid
receptor (DOR) selective agonists. The most potent of these compounds demonstrated
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selectivity for DOR over a panel of 167 other G-protein coupled receptors (GPCRS).[4][5]

Compound ] . o
Primary Target  Ki (nM) Selectivity Reference
Class
1,3,8- o _
] ) 4-Opioid ] Selective over
Triazaspiro[4.5]d Submicromolar [4115]
Receptor 167 GPCRs

ecane-2,4-dione

In a different therapeutic context, 1,3,8-triazaspiro[4.5]decane derivatives were identified as
inhibitors of the mPTP opening by targeting the ¢ subunit of the F1/FO-ATP synthase complex.
These compounds were reported to not have off-target effects at the cellular and mitochondrial

levels.[6]

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been utilized to develop potent kinase
inhibitors for inflammatory diseases. One series of derivatives was identified as dual inhibitors
of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), with good selectivity over JAK2.[7]
Another study reported derivatives of this scaffold as potent inhibitors of Receptor-Interacting
Protein Kinase 1 (RIPK1), a key regulator of necroptosis.[8]

Compound Primary .
ICs0 (NM) Selectivity Reference
Class Target(s)
2,8-
_ _ 6 (TYK2), 37 >23-fold vs.
Diazaspiro[4.5]d TYK2/JAK1 [7]
(JAK1) JAK2
ecan-1-one
2,8-
Diazaspiro[4.5]d RIPK1 92 - [8]
ecan-1-one

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of compounds against kinases like TYK2, JAK1, and RIPK1 is often
determined using in vitro kinase assays. A common method is a luminescence-based assay
that measures the amount of ATP remaining after the kinase reaction.
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e Reaction Setup: The kinase, its specific substrate, ATP, and the test compound at various

concentrations are combined in a reaction buffer.

 Incubation: The reaction mixture is incubated at a controlled temperature to allow the kinase

to phosphorylate its substrate, consuming ATP in the process.

o Detection: A detection reagent is added that contains luciferase and its substrate. The

luciferase reaction produces light, and the intensity of the luminescence is proportional to the

amount of ATP remaining in the well.

o Data Analysis: A decrease in the luminescent signal indicates kinase activity (ATP

consumption). The ICso values are calculated by plotting the percentage of kinase inhibition

against the log concentration of the inhibitor.

The signaling pathway context for TYK2/JAKL1 inhibition is depicted below.
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TYK2/JAK1 Signaling Pathway Inhibition.
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While a dedicated cross-reactivity study of 8-Oxa-2-azaspiro[4.5]decane derivatives is not

currently available, the broader family of azaspiro[4.5]decanes demonstrates a remarkable

diversity of biological activities. The specific arrangement of heteroatoms within the spirocyclic
core dictates the primary biological target, ranging from GPCRs and ion channels in the central
nervous system to kinases involved in inflammatory processes and mitochondrial proteins. The

data presented here, compiled from various studies, underscores the versatility of the

azaspiro[4.5]decane scaffold in drug discovery. For researchers and drug development
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professionals, this comparative analysis highlights the importance of scaffold selection and
substitution patterns in achieving desired target engagement and selectivity. Further
comprehensive screening of these and other related derivatives is warranted to fully elucidate
their cross-reactivity profiles and to identify potential off-target effects, which is a critical step in
the development of safe and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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